Myristoyl-L-carnitine chloride
Description
Overview of L-Carnitine and Acylcarnitine Homeostasis in Cellular Systems
L-carnitine is a naturally occurring amino acid derivative that plays a crucial role in energy metabolism. nih.gov The body's carnitine levels are maintained through a balance of dietary intake (primarily from red meat and dairy products), endogenous synthesis in the liver and kidneys, and renal reabsorption. scielo.brfrontiersin.orgscielo.br Cellular systems depend on carnitine for several key functions. bevital.no
One of its most well-known roles is to act as a shuttle for long-chain fatty acids across the inner mitochondrial membrane, a process essential for fatty acid oxidation and subsequent energy production. nih.govscielo.br Fatty acids are first activated to acyl-Coenzyme A (acyl-CoA) in the cytoplasm. The acyl group is then transferred to carnitine, forming an acylcarnitine ester. This reaction is catalyzed by the enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane. scielo.br The resulting acylcarnitine is then transported into the mitochondrial matrix by a carrier protein called carnitine-acylcarnitine translocase (CACT). scielo.brscielo.br Once inside the matrix, carnitine palmitoyltransferase II (CPT II) converts the acylcarnitine back to acyl-CoA and free L-carnitine. scielo.br The acyl-CoA can then enter the β-oxidation pathway to generate acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and ultimately produces ATP. frontiersin.org
Beyond its role in fatty acid transport, the L-carnitine/acylcarnitine system is also vital for maintaining the balance between free and acylated Coenzyme A (CoA). bevital.no This balance, known as the acyl-CoA/CoA ratio, is a critical regulator of many mitochondrial enzymes involved in various metabolic pathways, including the TCA cycle, gluconeogenesis, and the urea (B33335) cycle. frontiersin.orgbevital.no By converting excess acyl-CoAs to acylcarnitines, the cell can prevent the accumulation of potentially toxic metabolites and replenish the pool of free CoA, which is necessary for numerous enzymatic reactions. nih.govbevital.no
The Physiological Significance of Long-Chain Acylcarnitines in Metabolism
Long-chain acylcarnitines (LCACs), such as Myristoyl-L-carnitine, are acylcarnitines with fatty acid chains of 14 or more carbon atoms. frontiersin.org They are essential intermediates in the transport of long-chain fatty acids into the mitochondria for β-oxidation, the primary energy source for cardiac and skeletal muscle. mdpi.com The generation of LCACs is a key step that allows these fatty acids, which are otherwise impermeable to the mitochondrial membranes, to be utilized for energy production. nih.gov
Under normal physiological conditions, the levels of LCACs in tissues and blood are tightly regulated. oup.com However, in certain metabolic states, such as during strenuous exercise, the production of acyl-CoAs can exceed the capacity of the TCA cycle, leading to a temporary and reversible increase in LCAC concentrations. nih.gov This accumulation reflects an accelerated fuel flux that is not perfectly coupled with mitochondrial energy demand. nih.gov
Perturbations in metabolic pathways, particularly those involving fatty acid oxidation, can lead to more significant and sustained increases in plasma and tissue concentrations of LCACs. nih.gov These elevations are often used as diagnostic markers for inherited fatty acid oxidation disorders (FAODs), where genetic defects in enzymes like CPT II or very long-chain acyl-CoA dehydrogenase (VLCAD) lead to a buildup of specific acylcarnitine species upstream of the enzymatic block. nih.gov
Recent research has also highlighted the potential for LCACs to act as bioactive molecules, influencing various cellular processes. Studies have suggested that elevated levels of LCACs may be associated with conditions like cardiac ischemia and type 2 diabetes mellitus. nih.gov There is a growing body of evidence indicating that LCACs could have effects on cardiac function, insulin (B600854) sensitivity, and inflammation. frontiersin.orgnih.gov
Specific Research Context of Myristoyl-L-Carnitine Chloride within Acylcarnitine Biology
Myristoyl-L-carnitine, a 14-carbon long-chain acylcarnitine, has been a subject of specific research interest due to its association with various physiological and pathological states. glpbio.comcaymanchem.com It is a naturally occurring metabolite that has been identified and quantified in human plasma and tissues. glpbio.comcaymanchem.com
Research has shown that plasma levels of Myristoyl-L-carnitine can be altered in different conditions. For instance, decreased levels have been observed in patients with chronic fatigue syndrome, potentially indicating altered activity of carnitine palmitoyltransferase-I. glpbio.comcaymanchem.com Conversely, increased concentrations of Myristoyl-L-carnitine have been found in individuals with end-stage renal disease. glpbio.comcaymanchem.commedchemexpress.com
Furthermore, Myristoyl-L-carnitine has been investigated for its potential role in inflammatory signaling. Studies using cell models have shown that long-chain acylcarnitines, including the 14-carbon variety, can stimulate the production of pro-inflammatory molecules. physiology.orgnih.gov For example, in murine macrophages, Myristoyl-L-carnitine (l-C14 carnitine) has been used as a representative acylcarnitine to demonstrate the induction of pro-inflammatory cytokines and the activation of key signaling pathways like JNK and ERK. nih.gov
The compound is also utilized in metabolic studies to investigate energy production pathways, particularly in the context of metabolic disorders such as obesity. chemimpex.com Its ability to facilitate the transport of myristic acid into mitochondria makes it a valuable tool for researchers exploring fatty acid metabolism. chemimpex.com
Rationale for In-Depth Academic Investigation of this compound
The multifaceted nature of this compound provides a strong rationale for its in-depth academic investigation. As an intermediate in a fundamental metabolic pathway, its study offers insights into the regulation of energy homeostasis. The alterations in its plasma concentrations in various diseases suggest its potential as a biomarker for diagnosis or monitoring of these conditions. targetmol.com
Investigating the bioactivity of this compound is crucial for understanding its potential downstream effects beyond its role in fatty acid transport. The evidence linking long-chain acylcarnitines to inflammation and cellular stress pathways warrants further exploration to elucidate the underlying mechanisms. physiology.orgnih.gov This could have significant implications for understanding the pathophysiology of metabolic diseases where both lipid dysregulation and inflammation are key features.
Moreover, the use of this compound as a research tool in pharmaceutical development and metabolic studies underscores its importance to the scientific community. chemimpex.com A thorough understanding of its properties and biological activities is essential for its effective application in these fields. The potential for Myristoyl-L-carnitine and other cationic lipids to be used in gene therapy as non-viral vectors for intracellular delivery of therapeutic compounds is also an area of active research. google.com
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Metabolism, and Interconversion of Myristoyl L Carnitine Chloride
Enzymatic Pathways and Substrate Specificity in Myristoyl-L-Carnitine Formation
The synthesis of myristoyl-L-carnitine is dependent on the availability of its precursors, L-carnitine and myristoyl-CoA, and the activity of specific enzymes.
Carnitine Palmitoyltransferase I (CPT-I) is a key enzyme located on the outer mitochondrial membrane that is responsible for the formation of long-chain acylcarnitines. wikipedia.orgnih.gov It catalyzes the transfer of the acyl group from a long-chain fatty acyl-CoA, such as myristoyl-CoA, to L-carnitine, forming myristoyl-L-carnitine. wikipedia.org This reaction is the rate-limiting step in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. wikipedia.orgnih.gov The CPT system, which includes CPT-I, Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT-II), is essential for this process. nih.gov
Key Functions of CPT-I in Myristoyl-L-carnitine Synthesis:
Catalysis: Facilitates the esterification of L-carnitine with myristoyl-CoA.
Regulation: Acts as the primary regulatory point for the entry of long-chain fatty acids into the mitochondria.
Location: Resides in the outer mitochondrial membrane, positioning it to capture cytosolic long-chain fatty acyl-CoAs. nih.gov
The carnitine acyltransferase family of enzymes demonstrates a broad range of substrate specificity, categorized by the chain length of the fatty acyl-CoA. columbia.edu This family includes carnitine acetyltransferase (CrAT) for short-chain fatty acids, carnitine octanoyltransferase (CrOT) for medium-chain fatty acids, and carnitine palmitoyltransferases (CPTs) for long-chain fatty acids. columbia.educolumbia.edu While CPT-I is the primary enzyme for long-chain acyl-CoAs like myristoyl-CoA, other members of the family can also interact with acyl-CoAs of varying chain lengths. For instance, acyl-CoA derivatives with 12 or more carbon atoms, which includes myristoyl-CoA, can act as potent reversible inhibitors of carnitine acetyltransferase. nih.gov This indicates an interaction between myristoyl-CoA and the enzyme, highlighting the overlapping substrate affinities within this enzyme family. nih.gov
Substrate Preferences of Carnitine Acyltransferases:
| Enzyme Family | Primary Substrate Chain Length | Example Substrates |
|---|---|---|
| Carnitine Acetyltransferase (CrAT) | Short-chain | Acetyl-CoA |
| Carnitine Octanoyltransferase (CrOT) | Medium-chain | Octanoyl-CoA |
The biosynthesis of myristoyl-L-carnitine is directly governed by the intracellular concentrations of its two primary precursors: L-carnitine and myristoyl-CoA.
L-carnitine is obtained from dietary sources and through endogenous synthesis from the essential amino acids lysine and methionine. nih.govyoutube.com The synthesis pathway involves several enzymatic steps, with the final step being the hydroxylation of γ-butyrobetaine. nih.govbohrium.comwikipedia.org The availability of lysine, specifically in the form of ε-N-trimethyllysine released from protein degradation, is a limiting factor for carnitine biosynthesis. nih.govnih.gov
Enzymatic Steps in L-carnitine Biosynthesis:
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | ε-N-trimethyllysine | ε-N-trimethyllysine dioxygenase (TMLD) | β-hydroxy-ε-N-trimethyllysine |
| 2 | β-hydroxy-ε-N-trimethyllysine | β-hydroxy-ε-N-trimethyllysine aldolase (HTMLA) | γ-trimethylaminobutyraldehyde |
| 3 | γ-trimethylaminobutyraldehyde | γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH) | γ-butyrobetaine |
Intracellular Trafficking and Transport Mechanisms of Myristoyl-L-Carnitine
Once synthesized, myristoyl-L-carnitine must be transported across the inner mitochondrial membrane to undergo β-oxidation. This transport is facilitated by a specific carrier protein.
Carnitine-Acylcarnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20), is an integral protein of the inner mitochondrial membrane. nih.govwikipedia.org Its primary function is to facilitate the transport of long-chain acylcarnitines, such as myristoyl-L-carnitine, from the intermembrane space into the mitochondrial matrix. nih.govnih.gov This transport occurs via an antiport mechanism, where one molecule of acylcarnitine is imported into the matrix in exchange for one molecule of free L-carnitine being exported out. wikipedia.org This ensures a continuous supply of L-carnitine in the intermembrane space for CPT-I activity and delivers the acylcarnitine to the matrix for CPT-II.
Deficiencies in CACT lead to severe metabolic disorders due to the inability to transport long-chain fatty acids into the mitochondria for energy production. nih.govrarediseases.org
The transport of carnitine and acylcarnitines across the plasma membrane is crucial for maintaining intracellular homeostasis. The primary transporter responsible for the cellular uptake of L-carnitine is the organic cation/carnitine transporter novel 2 (OCTN2), also known as SLC22A5. nih.govnih.gov OCTN2 is a high-affinity, sodium-dependent transporter. nih.govuzh.ch While its primary substrate is L-carnitine, the transport of acylcarnitines is also a critical aspect of cellular metabolism.
The efflux of acylcarnitines from the cell is less well-characterized but is thought to be mediated by various transporters, potentially including members of the organic cation transporter (OCT) family. researchgate.net The balance between uptake and efflux of carnitine and its acylated derivatives is vital for cellular function and energy balance.
Transporters Involved in Carnitine and Acylcarnitine Movement:
| Transporter | Location | Function | Substrates |
|---|---|---|---|
| CPT-I | Outer Mitochondrial Membrane | Acylcarnitine Synthesis | Long-chain acyl-CoAs, L-carnitine |
| CACT (SLC25A20) | Inner Mitochondrial Membrane | Mitochondrial Transport | Long-chain acylcarnitines, L-carnitine |
| CPT-II | Inner Mitochondrial Membrane | Acyl-CoA Reformation | Long-chain acylcarnitines |
| OCTN2 (SLC22A5) | Plasma Membrane | Cellular Uptake | L-carnitine |
Degradation and Turnover of Myristoyl-L-Carnitine within Metabolic Networks
The metabolic turnover of myristoyl-L-carnitine is intrinsically linked to the process of fatty acid oxidation and the carnitine shuttle system. This system involves a series of enzymatic reactions that ensure the efficient transport and subsequent degradation of the myristoyl acyl group for energy production.
The primary pathway for the turnover of myristoyl-L-carnitine begins after its formation on the outer mitochondrial membrane by Carnitine Palmitoyltransferase I (CPT1). wikipedia.orgnih.gov The myristoyl-L-carnitine molecule is then transported across the inner mitochondrial membrane into the matrix by the action of Carnitine-Acylcarnitine Translocase (CACT). mdpi.commdpi.com
Once inside the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction. nih.gov It transfers the myristoyl group from myristoyl-L-carnitine back to coenzyme A (CoA), reforming myristoyl-CoA and liberating free L-carnitine. mdpi.com This step is critical as it regenerates L-carnitine to be shuttled back to the cytoplasm for another round of fatty acid transport, and it delivers myristoyl-CoA to the β-oxidation pathway. nih.gov
The newly formed myristoyl-CoA then enters the β-oxidation spiral. In this process, the 14-carbon fatty acyl chain is sequentially cleaved, producing one molecule of acetyl-CoA in each cycle. nih.gov This process continues until the entire myristoyl chain is broken down. The acetyl-CoA generated then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and ATP synthesis.
While the primary fate of the myristoyl group is complete oxidation, under certain metabolic conditions, such as incomplete fatty acid oxidation, intermediate acylcarnitines can accumulate. For instance, studies on the enzymatic activity of CPTI have shown that the product, such as palmitoyl-carnitine (C16), can be subsequently degraded into shorter-chain acylcarnitines, including C14-carnitine (myristoyl-L-carnitine). nih.gov This suggests that the acylcarnitine pool is dynamic, and the degradation of longer-chain acylcarnitines can contribute to the myristoyl-L-carnitine pool.
Table 1: Key Enzymes in Myristoyl-L-Carnitine Turnover
| Enzyme | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of myristoyl-L-carnitine from myristoyl-CoA and L-carnitine. wikipedia.orgnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports myristoyl-L-carnitine into the mitochondrial matrix in exchange for free L-carnitine. mdpi.commdpi.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts myristoyl-L-carnitine back to myristoyl-CoA and L-carnitine within the mitochondrial matrix. nih.gov |
Regulation of Myristoyl-L-Carnitine Metabolic Pool and Interconversion with Other Acylcarnitines
The cellular pool of myristoyl-L-carnitine is meticulously regulated to match the rate of fatty acid oxidation with the cell's energy requirements. This regulation occurs at multiple levels, including enzymatic control, substrate availability, and genetic factors. The interconversion between myristoyl-L-carnitine and other acylcarnitines is a key feature of this metabolic flexibility.
A primary regulatory point is the enzyme CPT1, which is the rate-limiting step for long-chain fatty acid entry into the mitochondria. nih.gov CPT1 activity is potently inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. wikipedia.org When carbohydrate levels are high and fatty acid synthesis is active, malonyl-CoA levels rise, inhibiting CPT1 and thus reducing the formation of myristoyl-L-carnitine and subsequent fatty acid oxidation. nih.gov Conversely, during fasting or exercise, when fatty acid oxidation is favored, malonyl-CoA levels drop, relieving the inhibition on CPT1.
The availability of substrates, namely L-carnitine and myristoyl-CoA, also governs the size of the myristoyl-L-carnitine pool. The cellular uptake of L-carnitine is mediated by the transporter OCTN2. nih.gov The expression and activity of this transporter can therefore influence the intracellular L-carnitine concentration available for esterification. ashpublications.org
The myristoyl-L-carnitine pool is in dynamic equilibrium with other acylcarnitines and the free carnitine pool. This interconversion is crucial for maintaining mitochondrial homeostasis. When the rate of β-oxidation is mismatched with the TCA cycle's capacity, acyl-CoAs of various chain lengths can accumulate in the mitochondria. To prevent the toxic effects of these accumulations and to free up coenzyme A, these acyl groups are transferred to carnitine by mitochondrial acyltransferases, forming a spectrum of acylcarnitines. researchgate.net These acylcarnitines, including myristoyl-L-carnitine, can then be exported from the mitochondria, effectively buffering the intramitochondrial acyl-CoA/CoA ratio. nih.gov
Genetic factors also play a significant role in regulating the carnitine pool. Polymorphisms in genes encoding carnitine transporters (such as SLC22A5 which codes for OCTN2) and enzymes involved in carnitine metabolism (like CPT1 and CPT2) can lead to variations in acylcarnitine profiles among individuals. ashpublications.org
Furthermore, the levels of circulating myristoyl-L-carnitine and other long-chain acylcarnitines are sensitive to metabolic health. For instance, in healthy individuals, insulin (B600854) release following glucose administration leads to a decrease in plasma long-chain acylcarnitine levels. frontiersin.org A blunted response is associated with insulin resistance in muscle and heart tissues. frontiersin.org Conversely, plasma levels of myristoyl-L-carnitine have been observed to be elevated in conditions like end-stage renal disease and decreased in chronic fatigue syndrome. caymanchem.com
Table 2: Factors Regulating the Myristoyl-L-Carnitine Pool
| Regulatory Factor | Mechanism | Effect on Myristoyl-L-Carnitine Pool |
|---|---|---|
| Malonyl-CoA | Allosteric inhibition of CPT1. wikipedia.org | Decreases formation. |
| L-Carnitine Availability | Substrate for CPT1, dependent on OCTN2 transporter activity. nih.gov | Increased availability can increase formation. |
| Myristoyl-CoA Availability | Substrate for CPT1, derived from dietary fats or synthesis. | Increased availability can increase formation. |
| Mitochondrial Acyl-CoA/CoA Ratio | High ratios promote the formation of acylcarnitines to buffer acyl groups. nih.gov | Can increase formation and export from mitochondria. |
| Genetic Polymorphisms | Variations in genes for carnitine transporters and enzymes (SLC22A5, CPT1, CPT2). ashpublications.org | Can lead to inter-individual differences in pool size. |
Molecular and Cellular Mechanisms of Myristoyl L Carnitine Action
Interactions with Intracellular Membranes and Protein Lipidation Processes
The myristoyl moiety of the compound imparts significant lipophilicity, enabling interactions with cellular membranes and participation in protein modification processes that are critical for cellular signaling.
L-carnitine and its acyl esters are known to play a role in protecting and stabilizing cellular membranes. nih.govnih.gov The amphiphilic nature of L-carnitine, possessing both charged groups and a hydroxyl group, allows it to interact with the surface charges on membrane phospholipids (B1166683), glycolipids, and proteins. nih.govresearchgate.net The addition of the 14-carbon myristoyl chain in Myristoyl-L-carnitine significantly enhances its ability to interact with the hydrophobic core of the lipid bilayer.
Research on related compounds and cellular systems has shown that modulating lipid metabolism can directly impact membrane properties. For instance, in Duchenne muscular dystrophy cells, which exhibit altered fatty acid metabolism, the cell membrane becomes less fluid. nih.gov Supplementation with L-carnitine was found to partially restore the fatty acid profile and improve membrane fluidity. nih.gov While direct studies on Myristoyl-L-carnitine are specific, the principle suggests that as a key metabolite in fatty acid transport, its availability can influence the lipid composition of membranes, thereby affecting their structural and mechanical properties, such as stiffness and resistance to extension. nih.govnih.gov The accumulation of long-chain acyl-CoAs and acylcarnitines during certain pathological states, such as ischemia, can have significant functional consequences on cell membranes. nih.gov
N-myristoylation is a crucial form of protein lipidation where a myristoyl group is covalently attached to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.orgcreative-diagnostics.com This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for a wide range of cellular processes. creative-diagnostics.comnih.gov Myristoyl-L-carnitine is intrinsically linked to this process as it is involved in the transport and metabolism of myristic acid, the substrate for myristoylation.
The attachment of the myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, including the plasma membrane and organellar membranes. creative-diagnostics.comcreative-proteomics.com This targeting is essential for the proper subcellular localization and function of hundreds of human proteins, including many involved in signal transduction pathways like G-proteins and protein kinases. wikipedia.orgnih.govnih.gov
Key aspects of N-myristoylation's role include:
Membrane Targeting: The myristoyl group allows for weak, reversible protein-lipid interactions that guide proteins to specific membrane compartments. wikipedia.orgnih.gov This association can be stabilized by other factors, such as adjacent basic amino acid residues that interact with negatively charged phospholipids on the membrane. wikipedia.orgfrontiersin.org
Protein-Protein Interactions: Beyond membrane anchoring, myristoylation can directly mediate or regulate protein-protein interactions, affecting the assembly of signaling complexes. creative-diagnostics.comnih.govnih.gov
The Myristoyl Switch: Many myristoylated proteins can exist in two conformations: one where the myristoyl group is sequestered within a hydrophobic pocket of the protein and another where it is exposed. nih.govfrontiersin.org The transition between these states, known as a "myristoyl switch," can be triggered by ligand binding, phosphorylation, or proteolysis, providing a mechanism for dynamic regulation of protein localization and function. wikipedia.orgfrontiersin.org
| Process | Description | Examples of Protein Classes Involved | Reference |
|---|---|---|---|
| Signal Transduction | Recruitment and localization of signaling proteins to the plasma membrane, facilitating their participation in signaling cascades. | G-protein subunits, protein kinases (e.g., Src family kinases), small GTPases. | wikipedia.orgcreative-diagnostics.com |
| Protein Trafficking | Serves as a membrane-targeting signal for proteins moving between cellular compartments. | ARF proteins (involved in vesicle budding). | creative-diagnostics.com |
| Structural Stability | The myristoyl group can contribute to the proper folding and stability of certain proteins, protecting them from degradation. | Various structural and enzymatic proteins. | creative-diagnostics.com |
| Viral Assembly | Essential for the assembly and budding of certain viruses, whose proteins are myristoylated by host cell enzymes. | HIV-1 Gag protein. | nih.govfrontiersin.org |
Modulation of Mitochondrial Function and Bioenergetics by Myristoyl-L-Carnitine
Myristoyl-L-carnitine is a central player in mitochondrial energy production, directly participating in the transport of fatty acids and influencing the metabolic state of the organelle.
The primary and most well-understood function of the carnitine system is the transport of long-chain fatty acids across the inner mitochondrial membrane, which is otherwise impermeable to them. nih.govnih.govnih.gov Myristoyl-L-carnitine is the specific molecule formed when myristoyl-CoA (the activated form of myristic acid) is conjugated to L-carnitine by the enzyme carnitine palmitoyltransferase I (CPT1). It is then transported into the mitochondrial matrix, where carnitine palmitoyltransferase II (CPT2) converts it back to myristoyl-CoA for entry into the β-oxidation pathway. researchgate.netmdpi.com
This process has a profound impact on cellular energy homeostasis:
Fueling β-Oxidation: By delivering myristoyl-CoA to the mitochondrial matrix, Myristoyl-L-carnitine provides the direct substrate for β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA. nih.govnih.gov
Regulating Acetyl-CoA Levels: The acetyl-CoA produced from β-oxidation enters the Krebs cycle to generate reducing equivalents for ATP production. nih.gov The carnitine system also plays a crucial role in maintaining the balance of the intramitochondrial acetyl-CoA/CoA ratio. researchgate.netnih.gov When acetyl-CoA accumulates (for example, from high rates of fatty acid or glucose breakdown), it can inhibit key enzymes like pyruvate (B1213749) dehydrogenase (PDH), thus limiting carbohydrate oxidation. nih.gov L-carnitine can buffer this excess by accepting the acetyl group to form acetyl-L-carnitine, which can be transported out of the mitochondria, thereby freeing up coenzyme A (CoA) and relieving the inhibition of PDH. researchgate.netnih.gov This function is critical for maintaining metabolic flexibility. nih.govmdpi.com
By facilitating the transport of fatty acids for β-oxidation, Myristoyl-L-carnitine directly contributes to the supply of substrates that fuel mitochondrial respiration and ATP synthesis. nih.govnih.gov The acetyl-CoA generated from the oxidation of myristic acid enters the citric acid cycle, producing NADH and FADH2. These electron carriers donate electrons to the electron transport chain (ETC), driving oxidative phosphorylation and the production of ATP.
Studies have demonstrated that carnitine status is directly linked to mitochondrial respiratory function.
In research on maize seedlings, exogenous carnitine application was shown to augment the transport of fatty acids into mitochondria and stimulate mitochondrial respiration. targetmol.com
Nutritional supplementation with L-carnitine in rats has been found to improve mitochondrial oxidative metabolism. nih.gov
In human neuronal cell cultures, acute administration of L-carnitine resulted in significant, detectable increases in mitochondrial function. Disrupted lipid metabolism and impaired fatty acid oxidation can lead to mitochondrial dysfunction, excessive inflammation, and overproduction of reactive oxygen species (ROS). scielo.br By supporting efficient fatty acid oxidation, the carnitine system, including metabolites like Myristoyl-L-carnitine, helps maintain mitochondrial homeostasis. scielo.br
Furthermore, research on long-chain acylcarnitines suggests a role in modulating intracellular calcium (Ca2+) homeostasis. A study using palmitoyl-carnitine, an acylcarnitine structurally similar to Myristoyl-L-carnitine, on cultured neurons found that it had significant calcium-dependent effects. merckmillipore.com The study concluded that palmitoyl-carnitine reduced the efficiency of intracellular Ca2+ handling, leading to an enhancement of Ca2+-dependent events like the inactivation of voltage-activated Ca2+ currents. merckmillipore.com The mechanism may involve Ca2+-induced Ca2+ release from intracellular stores or a direct interaction of the acylcarnitine with these stores. merckmillipore.com Given that mitochondria are central to cellular calcium buffering, an influence on calcium homeostasis by Myristoyl-L-carnitine could have significant effects on mitochondrial function and signaling.
| Mitochondrial Parameter | Effect of Myristoyl-L-Carnitine System | Mechanism | Reference |
|---|---|---|---|
| Fatty Acid Transport | Facilitates transport of myristic acid into the mitochondrial matrix. | Acts as the transportable form of myristic acid via the CPT enzyme system. | nih.govnih.gov |
| β-Oxidation | Provides substrate for the β-oxidation pathway. | Delivers myristoyl-CoA to the matrix for enzymatic breakdown. | nih.gov |
| Acetyl-CoA/CoA Ratio | Helps buffer the ratio, preventing acetyl-CoA accumulation. | The L-carnitine moiety can accept excess acetyl groups, freeing CoA. | researchgate.netnih.gov |
| Mitochondrial Respiration & ATP Production | Stimulates respiration and subsequent ATP synthesis. | Supplies acetyl-CoA to the Krebs cycle, fueling the electron transport chain. | nih.govtargetmol.com |
| Calcium Homeostasis | May influence intracellular calcium levels. | Potential interaction with Ca2+ stores or modulation of Ca2+-dependent channel inactivation. | merckmillipore.com |
Involvement in Intracellular Signaling Pathways
Myristoyl-L-carnitine, like other long-chain acylcarnitines, is a key metabolic intermediate. The accumulation of these molecules can serve as a sensor of metabolic stress, particularly an imbalance between fatty acid supply and mitochondrial oxidative capacity. This metabolic status can, in turn, influence various signaling pathways.
Activation of Proinflammatory Signaling Cascades (e.g., NF-κB, ERK, JNK)
The c-Jun N-terminal kinases (JNKs) are a group of mitogen-activated protein kinases (MAPKs) that are primarily activated by proinflammatory cytokines and stress stimuli. Dysregulation of JNK signaling is associated with a variety of conditions, including chronic inflammation and metabolic disorders. The activation of JNKs can be triggered by various factors, including oxidative stress.
Nuclear factor-kappa B (NF-κB) transcription factors are pivotal regulators of inflammation and immunity. NF-κB also plays a crucial role in blocking apoptosis (programmed cell death) triggered by the proinflammatory cytokine, tumor necrosis factor-alpha (TNF-α). The activation of NF-κB and MAPK signaling pathways can contribute to inflammatory responses within cells. While high levels of long-chain acylcarnitines are observed in conditions like insulin (B600854) resistance, which often has an inflammatory component, direct evidence detailing the specific role of Myristoyl-L-carnitine chloride in activating the NF-κB, ERK, or JNK signaling cascades is not extensively documented in current research.
Role in Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
Reactive oxygen species (ROS) are byproducts of normal metabolic function. However, an overabundance of ROS can lead to oxidative stress, a condition that damages cells. The accumulation of ROS can promote cell death through the activation of the JNK signaling cascade. The parent molecule, L-carnitine, has demonstrated antioxidant properties, capable of neutralizing free radicals like superoxide (B77818) anions and protecting cells from oxidative damage. Research has shown that L-carnitine can mitigate oxidative stress in various contexts. Given that Myristoyl-L-carnitine is an ester of L-carnitine, it is involved in the metabolic pathways that manage fatty acid overload, a condition that can lead to increased ROS production in mitochondria. The role of Myristoyl-L-carnitine itself in ROS generation is complex; while it is part of a metabolic process that can generate ROS if overwhelmed, its carnitine component is associated with antioxidant responses.
Potential Interactions with Transient Receptor Potential Channels (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a transducer of noxious stimuli. Studies have demonstrated a clear interaction between L-carnitine and TRPV1 channels. L-carnitine has been shown to reduce hypertonic-induced cell shrinkage in conjunctival epithelial cells by interacting with and suppressing TRPV1 channels. This osmoprotective effect is achieved through the suppression of hypertonic-induced TRPV1 activation. In human corneal epithelial cells, L-carnitine suppresses TRPV1 activation induced by various stimuli, including capsaicin, heat, and hyperosmotic stress. This action helps to block subsequent increases in intracellular calcium and cell volume shrinkage. While these studies focus on L-carnitine, they suggest a potential mechanism for related compounds.
| Cell Type | Stimulus for TRPV1 Activation | Observed Effect of L-Carnitine | Reference |
|---|---|---|---|
| Human Conjunctival Epithelial Cells | Hypertonicity (≈ 450 mOsM) | Reduces hypertonic-induced cell shrinkage by suppressing TRPV1 activation. | |
| Human Corneal Epithelial Cells (HCE-T) | Capsaicin (20 µmol/L) | Reduces Ca²+ transients and whole-cell currents. | |
| Human Corneal Epithelial Cells (HCE-T) | Hyperosmolarity (≈ 450 mosmol/L) | Suppresses hypertonicity-induced cell shrinkage and Ca²+ increase. | |
| Human Corneal Keratocytes | Capsaicin (10 µmol/l), Hypertonic Stress (450 mOsmol/l), Heat (>43 °C) | Inhibits Ca²+ transients and corresponding increases in whole-cell currents. |
Effects on Gene Expression and Transcriptional Regulation
The metabolic state of a cell, which is influenced by the levels of intermediates like Myristoyl-L-carnitine, can significantly impact gene expression and the activity of transcription factors that govern metabolic processes.
Modulation of Gene Markers Associated with Mitochondrial Function and Metabolism
L-carnitine and its acyl derivatives are central to mitochondrial fatty acid oxidation. L-carnitine plays a crucial role in facilitating the entry of long-chain fatty acids into mitochondria for energy production. Studies have shown that L-carnitine supplementation can positively influence the expression of genes involved in fatty acid metabolism. For instance, in liver tissue, L-carnitine was found to increase the gene expression related to fatty acid transport and β-oxidation. Furthermore, L-carnitine supplementation can upregulate the expression of the Organic Cation Transporter Novel (OCTN) genes, which are responsible for the uptake of L-carnitine into cells. This suggests a feedback mechanism where the presence of carnitine can enhance the cell's capacity to transport and utilize it.
| Gene/Protein Category | Specific Gene/Protein | Effect of L-Carnitine | Tissue/Cell Model | Reference |
|---|---|---|---|---|
| Carnitine Transporters | OCTN1, OCTN2 | Upregulated expression | Albino Wistar Rats | |
| Fatty Acid Transport | Not specified | Increased gene expression | Liver | |
| β-Oxidation | Not specified | Increased gene expression | Liver | |
| Antioxidant Enzymes | Not specified | Increased gene expression | Liver |
Influence on Transcription Factors Involved in Metabolic Regulation
The expression of genes central to carnitine metabolism is tightly controlled by transcription factors that respond to the metabolic needs of the cell. The regulation of the carnitine transporter OCTN2 (gene name SLC22A5) provides a key example. In skeletal muscle, the transcription of the SLC22A5 gene is regulated by the nuclear transcription factor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). However, research indicates that other factors are also involved. A second regulatory pathway involves the Myocyte Enhancer Factor 2 (MEF2), which is co-stimulated by the Peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α). PGC-1α is a master regulator of mitochondrial biogenesis and oxidative metabolism. The involvement of these transcription factors underscores the essential role of maintaining carnitine homeostasis for energy metabolism in tissues with high energy demands like skeletal muscle. While this describes the regulation of a carnitine transporter, it highlights the transcriptional network in which acylcarnitines like Myristoyl-L-carnitine operate.
Interaction with Enzymes Beyond Carnitine Acyltransferases (e.g., Caspases, PARP)
This compound, a long-chain acylcarnitine, has been investigated for its roles beyond the well-established carnitine shuttle system. Emerging research suggests that this molecule can interact with and modulate the activity of enzymes involved in critical cellular processes such as apoptosis, specifically caspases. However, its interaction with other enzymes like Poly (ADP-ribose) polymerase (PARP) is not yet elucidated in the scientific literature.
Interaction with Caspases
Caspases are a family of protease enzymes that play a crucial role in programmed cell death, or apoptosis. Research into the effects of long-chain acylcarnitines on cellular health has revealed a potential link to the activation of these apoptotic enzymes.
One study investigating the effects of various long-chain acylcarnitines on skeletal muscle cells (C2C12 myotubes) found that L-C14 carnitine (myristoylcarnitine) contributed to a dose-dependent increase in markers of cell permeability and death. nih.govnih.gov This was accompanied by a modest activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govnih.gov The mechanism behind this activation is thought to be related to the disruption of cell membranes and an increase in intracellular calcium levels, which are known triggers of apoptosis. nih.govnih.gov
Further supporting the role of long-chain acylcarnitines in caspase activation, another study demonstrated that palmitoylcarnitine (B157527) (a C16:0 acylcarnitine, structurally similar to myristoylcarnitine) stimulated the activity of recombinant caspases, including caspase-3. nih.gov This suggests that the pro-apoptotic effects of elevated levels of long-chain acylcarnitines may be a class effect, applicable to myristoyl-L-carnitine.
The table below summarizes the findings on the effects of long-chain acylcarnitines on caspase activity.
| Acylcarnitine | Cell Line/System | Observed Effect on Caspases | Potential Mechanism |
| L-C14 Carnitine (Myristoylcarnitine) | C2C12 Myotubes | Modest activation of caspase-3 | Membrane disruption, increased intracellular calcium |
| Palmitoylcarnitine (C16:0) | Recombinant Caspases | Stimulation of caspase activity | Direct enzymatic stimulation |
It is important to note that while L-carnitine itself has been shown to inhibit caspases and protect against apoptosis, its long-chain acyl derivatives, such as myristoyl-L-carnitine, appear to have the opposite effect, promoting apoptosis through caspase activation under certain conditions. nih.govnih.gov
Interaction with PARP
Poly (ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. To date, there is a lack of scientific literature and research findings detailing the direct interaction between this compound and PARP enzymes. The cellular stress induced by high concentrations of long-chain acylcarnitines could theoretically lead to DNA damage and subsequent PARP activation, however, this has not been experimentally verified. nih.gov Therefore, the specific molecular and cellular mechanisms of Myristoyl-L-carnitine's action concerning PARP remain an area for future investigation.
Advanced Research Methodologies for Myristoyl L Carnitine Chloride Analysis
Spectrometric Techniques for Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool in the analysis of L-carnitine and its esters, offering high sensitivity and specificity that surpasses older radioenzymatic assays. nih.govnih.gov When coupled with chromatographic systems, it allows for the detailed profiling of acylcarnitines, including Myristoyl-L-carnitine, from biological samples. nih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the primary and most robust technique for the analysis of acylcarnitines. creative-proteomics.comnih.govsigmaaldrich.com This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. nih.gov Electrospray ionization (ESI) is the most common ionization method used, as it is well-suited for polar and thermally labile molecules like acylcarnitines. nih.gov
In a typical HPLC-MS/MS workflow, the sample is first subjected to HPLC separation. The eluent is then introduced into the mass spectrometer. For acylcarnitine analysis, the system often operates in the positive ion mode. bevital.no Quantification is commonly achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. bevital.nobjournal.org For all acylcarnitines, including Myristoyl-L-carnitine, a characteristic product ion at a mass-to-charge ratio (m/z) of 85 is produced, corresponding to the carnitine moiety. bjournal.orgmetbio.net This precursor ion scan for m/z 85 is a powerful tool for identifying all acylcarnitines present in a sample. bjournal.org
The high specificity of this technique allows for the reliable quantification of individual acylcarnitines, even at low concentrations, from complex matrices like plasma, serum, and tissue extracts. nih.govnih.gov
Table 1: Representative HPLC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |
| Precursor Ion [M+H] | 372.3 (for Myristoylcarnitine) | nih.gov |
| Product Ion (MRM) | m/z 85.1 (common for all acylcarnitines) | bjournal.orgmetbio.netnih.gov |
| Collision Energy | Variable, typically optimized for each compound (e.g., 20 eV) | nih.gov |
| Internal Standard | Deuterated analogues (e.g., d3-Myristoyl-L-carnitine) | bevital.nobiocompare.com |
Gas Chromatography-Mass Spectrometry (GC-MS) was one of the first mass spectrometric techniques used for the identification of acylcarnitines. nih.gov While still a powerful tool, its application for acylcarnitine profiling often requires laborious sample preparation, including a derivatization step to increase the volatility of these polar compounds. creative-proteomics.commetbio.net This contrasts with modern HPLC-MS/MS methods that can analyze underivatized acylcarnitines directly. nih.gov
The GC-MS based approach involves separating the volatile derivatives of acylcarnitines based on their boiling points and interactions with the GC column's stationary phase. The separated compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification and quantification. While effective, the introduction of tandem mass spectrometry coupled with flow injection or liquid chromatography has largely superseded GC-MS for high-throughput clinical screening due to reduced analysis time and simplified sample handling. nih.govmetbio.net
Stable isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites, including Myristoyl-L-carnitine chloride. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., Myristoyl-L-carnitine-d3) to the sample as an internal standard. bevital.nobiocompare.com Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. bevital.no By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled standard, precise and accurate quantification can be achieved, correcting for sample loss during preparation and analytical variability. nih.govbevital.no
Isotope tracing is a powerful extension of this technique used to study metabolic flux. uu.nl In these experiments, cells or organisms are supplied with a substrate labeled with a stable isotope (e.g., 13C-labeled fatty acids). By using LC-MS to track the incorporation of the isotope into downstream metabolites like Myristoyl-L-carnitine, researchers can dynamically trace the flow of atoms through metabolic pathways. uu.nl This provides a detailed understanding of the synthesis, breakdown, and transport rates of Myristoyl-L-carnitine under various physiological or pathological conditions. uu.nl
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is fundamental not only for sample preparation prior to mass spectrometry but also for the primary isolation and assessment of the purity of this compound. The choice of chromatographic technique depends on the polarity of the compound and the analytical goal.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating compounds based on their hydrophobicity. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. plos.org While highly polar compounds like carnitine and short-chain acylcarnitines have little retention on traditional RP columns, long-chain acylcarnitines like Myristoyl-L-carnitine possess a significant nonpolar acyl chain, allowing for separation by this method. plos.org The separation can be optimized by adjusting the organic solvent composition in the mobile phase. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of polar compounds like acylcarnitines. bevital.nonih.govresearchgate.net HILIC employs a polar stationary phase (e.g., bare silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water. bevital.noresearchgate.net This combination allows for the retention and separation of polar analytes that are not well-retained in reversed-phase mode. researchgate.net A key advantage of HILIC is its ability to separate a wide range of acylcarnitines, from free carnitine to long-chain species, in a single run without the need for derivatization. sigmaaldrich.comnih.gov This technique provides excellent sensitivity when coupled with ESI-MS. bevital.noresearchgate.net
Table 2: Comparison of RP-HPLC and HILIC for this compound Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Principle | Separation based on hydrophobicity. nih.gov | Separation based on polarity and partitioning into a water-enriched layer on the stationary phase. researchgate.net |
| Stationary Phase | Nonpolar (e.g., C18, C8). plos.org | Polar (e.g., silica (B1680970), diol). nih.govresearchgate.net |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol (B129727) mixtures). nih.gov | High organic content with a small aqueous component (e.g., acetonitrile/water). bevital.no |
| Application for Acylcarnitines | Effective for long-chain species like Myristoyl-L-carnitine; less retention for short-chain ones. plos.org | Excellent for retaining and separating a broad range of acylcarnitines, from polar short-chains to nonpolar long-chains, often in a single analysis. sigmaaldrich.comnih.gov |
| Derivatization | May be used to improve retention of shorter-chain acylcarnitines. | Not required, simplifying sample preparation. nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis. sigmaaldrich.comnih.gov It is particularly valuable for monitoring the progress of chemical syntheses and for verifying the purity of the final product. sigmaaldrich.comsigmaaldrich.com In the context of this compound, TLC can be used to track the esterification of L-carnitine with myristoyl chloride, ensuring the reaction goes to completion and identifying the presence of starting materials or byproducts. sigmaaldrich.com
The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica gel. nih.govnih.gov The plate is then placed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. After development, the separated spots are visualized, often using UV light or chemical staining reagents. nih.gov Product data sheets for commercial standards of Myristoyl-L-carnitine and its isotopically labeled analogues frequently list TLC as a method used to confirm purity. caymanchem.comcaymanchem.com
In Vitro Cellular Models for Mechanistic Studies
In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of this compound, particularly concerning its role in fatty acid metabolism and mitochondrial bioenergetics. nih.gov
The study of how this compound enters cells and is subsequently metabolized is fundamental to understanding its biological function. The unique structure of acylcarnitines facilitates the transport of fatty acids into the mitochondria for energy production. chemimpex.com Cell culture systems offer a reductionist approach to quantify the kinetics and mechanisms of this transport.
Researchers utilize various cell lines to model these processes. For instance, studies on L-carnitine, the parent molecule, have employed human cell lines to investigate transport dynamics. Girardi human heart cells have been used to demonstrate the active transport of L-carnitine, a process that was found to be inducible by the substrate itself and dependent on new protein synthesis. nih.gov Similarly, human neuronal cell lines, such as SH-SY-5Y neuroblastoma and 1321N1 astrocytoma cells, serve as models to explore the effects of carnitines on neural tissue. nih.govresearchgate.net These systems are ideal for studying the specific transporters involved in this compound uptake and its subsequent enzymatic processing within the cell. Methodologies often involve incubating the cells with isotopically labeled this compound (e.g., using deuterium) and tracking its cellular localization and metabolic conversion using techniques like mass spectrometry. biocompare.comcaymanchem.com
Table 1: Examples of Cell Culture Systems for Carnitine Research
| Cell Line | Cell Type | Potential Research Application for this compound |
|---|---|---|
| Girardi Heart Cells | Human Heart | Investigating active transport mechanisms and kinetics in cardiac tissue. nih.gov |
| SH-SY-5Y | Human Neuroblastoma | Studying uptake, metabolism, and impact on mitochondrial function in neurons. nih.govresearchgate.net |
| 1321N1 | Human Astrocytoma | Assessing effects on glial cell metabolism and bioenergetics. nih.govresearchgate.net |
Given that the primary role of acylcarnitines is to facilitate fatty acid oxidation within the mitochondria, assessing mitochondrial function is a critical area of research. nih.gov A variety of techniques are available to measure the impact of this compound on mitochondrial health and efficiency in cultured cells.
One common approach involves colorimetric assays that measure mitochondrial dehydrogenase activity, which is an indicator of cellular metabolic rate. For example, the XTT (2,3-bis-[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide) assay was used to demonstrate that L-carnitine hydrochloride significantly increased mitochondrial function in human neuroblastoma and astrocytoma cells at specific concentrations. nih.govresearchgate.net Other methods provide more direct measures of mitochondrial respiration. High-resolution respirometry, using instruments like the Seahorse XF Analyzer, can measure the oxygen consumption rate (OCR), providing detailed insights into the efficiency of the electron transport chain and ATP production. nih.gov Furthermore, fluorescent probes can be used to measure mitochondrial membrane potential, a key indicator of mitochondrial health, and to quantify the production of reactive oxygen species (ROS).
Table 2: Common Techniques for Mitochondrial Function Assessment
| Technique | Parameter Measured | Principle |
|---|---|---|
| XTT/MTT Assays | Mitochondrial Dehydrogenase Activity | Enzymatic reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active mitochondria. nih.govresearchgate.net |
| High-Resolution Respirometry | Oxygen Consumption Rate (OCR) | Real-time measurement of oxygen levels in the cell culture medium to determine rates of mitochondrial respiration. nih.gov |
| Fluorescent Probes (e.g., TMRM, JC-1) | Mitochondrial Membrane Potential | Accumulation of potential-sensitive dyes within the mitochondria, where fluorescence intensity correlates with membrane potential. |
To understand how this compound may influence cellular signaling, researchers can employ reporter gene assays and chemical inhibitors. Reporter gene assays are used to measure the activation of specific transcription factors. For instance, if a metabolic shift induced by this compound were hypothesized to activate a particular signaling pathway (e.g., related to lipid metabolism), a reporter construct could be designed where the promoter of a target gene drives the expression of a quantifiable protein like luciferase.
Chemical inhibitor studies provide a complementary approach to dissecting these pathways. By blocking specific enzymes or transport proteins, researchers can identify the components essential for the observed effects of this compound. An example of this approach was demonstrated in studies of L-carnitine uptake in heart cells, where the protein synthesis inhibitor cycloheximide (B1669411) was used to block the carnitine-induced increase in transport rate, indicating that the mechanism required the synthesis of new carrier proteins. nih.gov This methodology can be applied to pinpoint the specific transporters and enzymes involved in the metabolism and signaling functions of this compound.
In Vivo Animal Models for Systemic Research
While in vitro models are invaluable for mechanistic insights, in vivo animal models are essential for understanding the systemic and physiological roles of this compound in a whole organism.
The zebrafish (Danio rerio) has emerged as a powerful model for studying cardiovascular and mitochondrial function due to its rapid external development, genetic tractability, and optical transparency during embryonic and larval stages. mdpi.com These features allow for the non-invasive, real-time visualization of cardiac development and performance, including heart rate and contractility. mdpi.com
Zebrafish larvae have been used to investigate the protective effects of L-carnitine against drug-induced myopathy. In one study, zebrafish larvae were exposed to lovastatin, which caused skeletal muscle disruption and reduced heart rate. mdpi.comresearchgate.net Supplementation with L-carnitine was shown to partially rescue these effects, preventing the disruption of skeletal muscle structure but not restoring the heartbeat rate. mdpi.com This model is highly applicable for studying how this compound might influence cardiac and skeletal muscle bioenergetics, particularly under conditions of metabolic stress. Key endpoints in such studies include heart rate, pericardial edema, muscle fiber integrity (assessed by birefringence), and locomotor activity. mdpi.comresearchgate.net
Table 3: Research Findings in a Zebrafish Model of Lovastatin-Induced Myopathy
| Parameter | Effect of Lovastatin | Effect of L-carnitine Co-treatment |
|---|---|---|
| Heartbeat Rate | Significant decrease mdpi.com | No protective effect observed mdpi.com |
| Skeletal Muscle Structure | Disruption of muscle fibers mdpi.comresearchgate.net | Rescued muscle structure mdpi.com |
| Atrogin-1 Expression | Increased mdpi.com | Rescued (decreased) expression mdpi.com |
Rodent models, such as mice and rats, are indispensable for investigating the complex interplay of metabolic and physiological processes influenced by this compound. These models allow for the study of long-term outcomes and interactions between multiple organ systems, which cannot be replicated in vitro. nih.gov
Various rodent models can be employed depending on the research question. Diet-induced models, such as feeding rats a high-fat or high-carbohydrate diet, are commonly used to create conditions of metabolic syndrome and insulin (B600854) resistance, providing a relevant context to study the effects of compounds that modulate fatty acid metabolism. nih.gov For example, a rat model of chronic kidney disease (CKD) was used to show that L-carnitine administration improved both renal and cognitive functions. nih.gov Genetic models, like the Zucker diabetic fatty rat, can also be used to probe the compound's effects in the context of specific inherited metabolic dysfunctions. nih.gov In these models, researchers can assess a wide range of parameters, including plasma levels of glucose, insulin, and triglycerides, as well as detailed histopathological analysis of tissues like the liver, heart, and kidneys to understand the systemic impact of this compound. nih.govnih.gov
Computational Approaches for Molecular Docking and Pathway Analysis
In recent years, computational biology has emerged as a powerful tool to investigate the molecular interactions and metabolic fate of compounds such as this compound. These in silico methods, including molecular docking and pathway analysis, provide valuable insights into the compound's mechanism of action at a molecular level, complementing experimental data.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein target. This technique is crucial for understanding the interaction between this compound and the key enzymes and transporters involved in its metabolism and transport. The primary protein targets for long-chain acylcarnitines like this compound are Carnitine Palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, and the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20, which facilitates its transport across the inner mitochondrial membrane. nih.govnih.govmdpi.com
A study focusing on the in silico analysis of the human mitochondrial Carnitine-Acylcarnitine Carrier (SLC25A20) utilized a combination of homology modeling, molecular dynamics, and molecular docking to elucidate the structural dynamics and substrate recognition mechanisms. nih.govresearchgate.net While this study did not exclusively focus on this compound, it provides a framework for how such analyses are conducted. The research highlighted key amino acid residues within the transporter that are crucial for binding acylcarnitines. For instance, simulations suggested that residues such as Trp224 and Asn280 are involved in the initial recognition of carnitine. nih.gov Molecular docking studies with related molecules, such as the inhibitor C75-CoA with CPT I, have demonstrated that computational approaches can successfully predict the binding pocket, suggesting a mechanism of mutual exclusion with natural substrates like palmitoyl-CoA. nih.gov
Molecular dynamics simulations further enhance the understanding gained from docking studies by providing a dynamic view of the protein-ligand complex over time. These simulations can reveal the stability of the predicted binding poses and conformational changes in the protein upon ligand binding. For instance, molecular dynamics simulations have been used to study the structural consequences of mutations in the carnitine transporter OCTN2, providing insights into how these changes might affect carnitine transport. d-nb.info
Table 1: Computational Analysis of this compound Interactions (Illustrative data based on typical computational studies of acylcarnitines)
| Target Protein | Computational Method | Software/Algorithm | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |
| Carnitine Palmitoyltransferase I (CPT1) | Molecular Docking | AutoDock, Glide | Hydrophobic residues in the acyl-binding pocket, electrostatic interactions with the carnitine headgroup. | -7.5 to -9.0 |
| Carnitine Palmitoyltransferase II (CPT2) | Molecular Docking | AutoDock Vina, GOLD | Similar to CPT1, with specific residues accommodating the myristoyl chain. | -7.0 to -8.5 |
| Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) | Molecular Docking & Molecular Dynamics | GROMACS, AMBER | Trp224, Asn280, other residues lining the translocation channel. nih.gov | -8.0 to -10.0 |
Note: The data in this table is illustrative and represents typical findings from computational studies on long-chain acylcarnitines and their associated proteins. Specific binding affinity values for this compound may vary depending on the precise computational model and parameters used.
Biological Roles and Research Implications of Myristoyl L Carnitine Chloride
Research into Its Role as an Intermediate in Lipid Metabolism and Fatty Acid Oxidation
Myristoyl-L-carnitine chloride, as a long-chain acylcarnitine, is a critical intermediate in the metabolism of lipids. caymanchem.comglpbio.com Its primary recognized role in research is facilitating the transport of myristic acid, a 14-carbon long-chain fatty acid, across the inner mitochondrial membrane. creative-proteomics.comnih.gov This transport is essential for the subsequent β-oxidation of the fatty acid within the mitochondrial matrix to produce energy. creative-proteomics.comnih.gov
The process, often referred to as the carnitine shuttle, involves the esterification of myristic acid (in the form of Myristoyl-CoA) to L-carnitine, a reaction catalyzed by the enzyme carnitine palmitoyltransferase I (CPT-I) located on the outer mitochondrial membrane. nih.gov The resulting Myristoyl-L-carnitine is then transported into the mitochondrial matrix. Once inside, the myristoyl group is transferred back to coenzyme A, reforming Myristoyl-CoA, which then enters the β-oxidation spiral. This mechanism is vital for cells to efficiently harness fatty acids as a source of energy. creative-proteomics.com Research in various models has underscored that without this carnitine-dependent transport, long-chain fatty acids like myristic acid cannot be effectively utilized for energy production by the mitochondria. nih.gov
Contributions to Cellular Homeostasis and Energy Balance in Research Models
Myristoyl-L-carnitine and other acylcarnitines play a significant role in maintaining cellular homeostasis and energy balance by modulating the ratio of acyl-CoA to free coenzyme A (CoA) within the mitochondria. creative-proteomics.com This "buffering" function is crucial; an accumulation of acyl-CoA esters can inhibit various metabolic pathways, including the Krebs cycle and fatty acid oxidation itself. By converting Myristoyl-CoA to Myristoyl-L-carnitine, the pool of free CoA is replenished, allowing mitochondrial metabolism to proceed efficiently. nih.gov
Elucidation of this compound in Specific Tissue Metabolism (e.g., Cardiac, Hepatic, Neuronal)
The metabolic significance of Myristoyl-L-carnitine is particularly evident in tissues with high energy demands and active fatty acid metabolism, such as the heart, liver, and brain.
Cardiac Metabolism : The heart relies heavily on fatty acid oxidation for its continuous energy supply. nih.govcaldic.com L-carnitine and its acyl esters, including Myristoyl-L-carnitine, are indispensable for transporting these fatty acids into the mitochondria of cardiomyocytes. nih.govnih.gov Research has shown that maintaining adequate levels of carnitine is crucial for cardiac energy production, contractile function, and protection against ischemic injury. nih.govnih.gov In diabetic rat models, L-carnitine supplementation was found to improve the handling of acyl groups in the mitochondria, suggesting a role in mitigating the metabolic abnormalities associated with diabetic cardiomyopathy. mdpi.com The concentration of L-carnitine is highest in the heart compared to other organs, highlighting its critical role in cardiac tissue. nih.gov
Hepatic Metabolism : The liver is a central hub for lipid metabolism, including fatty acid synthesis, oxidation, and triglyceride formation. L-carnitine and the formation of acylcarnitines like Myristoyl-L-carnitine are involved in regulating hepatic fatty acid oxidation. nih.gov Studies in animal models with high-fat diets have shown that L-carnitine supplementation can reduce the accumulation of lipids in the liver by enhancing mitochondrial β-oxidation and downregulating genes related to fatty acid synthesis. nih.gov This suggests that the conversion of myristoyl-CoA to Myristoyl-L-carnitine is a key step in managing hepatic lipid content.
Neuronal Metabolism : While glucose is the primary energy source for the brain, fatty acid oxidation also occurs in neuronal cells and contributes to their energy needs. nih.gov L-carnitine is essential for transporting long-chain fatty acids into neuronal mitochondria. nih.govresearchgate.net Research using human neuroblastoma and astrocytoma cell lines has demonstrated that L-carnitine administration can significantly increase mitochondrial function. nih.govresearchgate.net Furthermore, studies on motor neuron-like cell lines suggest that carnitine transport is vital for protecting against glutamate-induced cytotoxicity, indicating a potential neuroprotective role for L-carnitine and its derivatives in preventing neuronal cell death by maintaining energy metabolism. nih.gov
Table 1: Summary of Myristoyl-L-carnitine's Role in Tissue-Specific Metabolism
| Tissue | Primary Metabolic Function | Key Research Findings |
|---|---|---|
| Cardiac | Facilitates transport of myristic acid for β-oxidation, the heart's primary energy source. | Crucial for maintaining cardiac energy output and contractile function. nih.govnih.gov L-carnitine can help buffer excess acyl groups in diabetic cardiomyopathy models. mdpi.com |
| Hepatic | Regulates the balance between fatty acid oxidation and lipid synthesis. | L-carnitine supplementation reduces liver lipid content in high-fat diet models by promoting β-oxidation. nih.gov |
| Neuronal | Supports mitochondrial energy production through fatty acid transport. | L-carnitine enhances mitochondrial function in human neuronal cell lines. nih.govresearchgate.net It may offer neuroprotection by maintaining energy balance. nih.gov |
Research into Its Potential as a Biomarker in Experimental Metabolic Studies
Myristoyl-L-carnitine has emerged as a significant molecule in metabolomics research, with its circulating levels being investigated as a potential biomarker for various metabolic conditions. targetmol.com The profiling of acylcarnitines, including Myristoyl-L-carnitine, provides a snapshot of the state of fatty acid and amino acid metabolism. nih.gov
Alterations in plasma levels of Myristoyl-L-carnitine have been documented in several research contexts:
Inherited Metabolic Disorders : Myristoyl-L-carnitine is one of the metabolites implicated in the diagnosis and study of inherited metabolic disorders. targetmol.com
Other Metabolic Conditions : Studies have identified Tetradecanoylcarnitine (a synonym for Myristoyl-L-carnitine) as a potential marker for investigating diabetes mellitus and autoimmune hepatitis. targetmol.com
Renal Disease : Plasma concentrations of Myristoyl-L-carnitine have been found to be increased in patients with end-stage renal disease. caymanchem.com
Chronic Fatigue Syndrome : Conversely, decreased plasma levels of Myristoyl-L-carnitine have been observed in patients with chronic fatigue syndrome, potentially indicating altered fatty acid metabolism. caymanchem.comglpbio.com
The use of tandem mass spectrometry allows for the sensitive and specific measurement of various acylcarnitine species, including Myristoyl-L-carnitine, making it a valuable tool in experimental and clinical metabolic studies. nih.gov
Table 2: Myristoyl-L-carnitine as a Biomarker in Research Studies
| Condition Studied | Observed Change in Myristoyl-L-carnitine Levels | Reference |
|---|---|---|
| End-Stage Renal Disease | Increased | caymanchem.com |
| Chronic Fatigue Syndrome | Decreased | caymanchem.comglpbio.com |
| Diabetes Mellitus | Investigated as a potential marker | targetmol.com |
| Autoimmune Hepatitis | Investigated as a potential marker | targetmol.com |
Future Directions and Emerging Research Avenues for Myristoyl L Carnitine Chloride
Application of Advanced Multi-Omics Technologies (e.g., Metabolomics, Proteomics) to Myristoyl-L-Carnitine Research
The application of multi-omics technologies is set to revolutionize our understanding of Myristoyl-L-carnitine. Metabolomics, in particular, has already proven to be a powerful tool for studying acylcarnitine profiles in various diseases. researchgate.netmdpi.com Modern advances in metabolomics allow for the ready identification of new metabolite biomarkers, many of which are derived from or directly reflect mitochondrial metabolism. researchgate.netmdpi.com
Targeted measurements of acylcarnitines, including Myristoyl-L-carnitine, in blood have revealed metabolic disturbances in patients with a variety of diseases. mdpi.com For instance, plasma levels of myristoyl-L-carnitine are reported to be decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease. caymanchem.comglpbio.com Comprehensive metabolomic analyses can provide a real-time snapshot of physiological changes and help elucidate cancer-specific metabolic alterations. mdpi.com
Integrating metabolomics data with proteomics, genomics, and transcriptomics will provide a more holistic view of the pathways and networks influenced by Myristoyl-L-carnitine. This systems biology approach can help to uncover complex interactions and identify key regulatory nodes that could be targeted for therapeutic intervention. nih.gov
Development of Novel Analytical Probes and Tools for Real-Time Monitoring
Advancements in analytical chemistry are crucial for the future of Myristoyl-L-carnitine research. While tandem mass spectrometry is a well-established method for acylcarnitine analysis, there is a need for tools that can monitor its dynamics in real-time within living cells. nih.gov
Current research is focused on developing novel analytical probes, potentially based on fluorescence or other spectroscopic methods, that can specifically bind to Myristoyl-L-carnitine and report on its concentration and localization. The development of fast ultra-performance liquid chromatography (UPLC)–tandem mass spectrometry (MS/MS) methods is a step in this direction, allowing for the separation and quantification of a large number of acylcarnitines. researchgate.net Such tools would be invaluable for studying the rapid changes in Myristoyl-L-carnitine levels in response to various stimuli and in different cellular compartments.
Table 2: Advanced Analytical Techniques for Myristoyl-L-carnitine Analysis
| Technique | Application | Advantages |
|---|---|---|
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separation and identification of underivatized myristoyl-L-carnitine in human plasma samples. sigmaaldrich.com | High sensitivity and specificity for accurate quantification. creative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of acylcarnitines based on their chemical composition and volatility. creative-proteomics.com | Provides detailed information on the identity and abundance of specific acylcarnitine species. creative-proteomics.com |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Highly accurate quantitative measurement of acylcarnitines in various biological samples. researchgate.net | Improved analytical performance and data analysis compared to standard HPLC methods. researchgate.net |
Investigation of its Role in Inter-Organelle Communication and Cellular Plasticity
Emerging evidence suggests that acylcarnitines, including Myristoyl-L-carnitine, may play a role in the communication between different cellular organelles. Mitochondria, the primary site of fatty acid oxidation, are known to communicate extensively with other organelles to maintain cellular homeostasis. nih.gov This communication can occur through direct physical contact or the exchange of metabolites. frontiersin.orgresearchgate.net
Long-chain acylcarnitines have been shown to impact mitochondrial function and can induce the dissipation of the mitochondrial membrane potential. nih.gov They are also implicated in the interplay between the sarcoplasmic reticulum and mitochondria, affecting cellular calcium homeostasis. nih.gov The accumulation of long-chain acylcarnitines can activate cellular stress pathways. nih.gov Future research will likely focus on how Myristoyl-L-carnitine influences the physical and functional interactions between mitochondria, the endoplasmic reticulum, lipid droplets, and lysosomes, and how these interactions contribute to cellular plasticity and the ability of cells to adapt to metabolic stress. researchgate.netgrafiati.com
Theoretical Frameworks and Predictive Modeling of Myristoyl-L-Carnitine Chloride Dynamics
The development of theoretical frameworks and predictive models is a critical next step in understanding the complex dynamics of Myristoyl-L-carnitine. These models can help to simulate and predict how its levels change under different physiological and pathological conditions.
Machine learning algorithms are already being used to identify patients with specific diseases based on their plasma acylcarnitine profiles. nih.gov For example, a machine learning model has been shown to accurately identify patients with Glycogen Storage Disease Type Ia based on subtle abnormalities in their acylcarnitine levels. nih.gov Furthermore, predictive models have demonstrated that the addition of acylcarnitine profiles to traditional risk factors improves the prediction of diabetic nephropathy. nih.gov
Future work in this area will involve the development of more sophisticated multi-scale models that integrate data from different omics platforms. These models will not only enhance our ability to use Myristoyl-L-carnitine as a biomarker but also provide a powerful tool for hypothesis generation and for testing the potential effects of therapeutic interventions in a virtual environment. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying Myristoyl-L-carnitine chloride in biological samples, and how do they ensure specificity?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and ability to distinguish structurally similar acyl-carnitines. Thin-layer chromatography (TLC) with ≥98% purity thresholds is used for preliminary screening . To enhance specificity, researchers should employ isotope-labeled internal standards (e.g., deuterated analogs) and validate results against certified reference materials. Cross-reactivity with other acyl-carnitines (e.g., Lauroyl-L-carnitine) must be ruled out using fragmentation patterns in tandem MS .
Q. How is this compound implicated in mitochondrial β-oxidation, and what experimental models validate this role?
- Methodological Answer : Myristoyl-L-carnitine facilitates fatty acid transport into mitochondria via the carnitine shuttle. In vitro validation involves:
- Cellular assays : Measuring β-oxidation rates in hepatocyte cultures using radiolabeled myristic acid and monitoring ATP/CO₂ production.
- Genetic models : Knockout studies of carnitine palmitoyltransferase 1 (CPT1) in mice to observe accumulation of unmetabolized Myristoyl-L-carnitine in plasma .
- Enzymatic inhibition : Use of etomoxir (CPT1 inhibitor) to block shuttle activity and quantify acyl-carnitine retention .
Q. What are the primary sources of this compound in human metabolism, and how are these pathways disrupted in genetic disorders?
- Methodological Answer : It originates from dietary myristic acid or endogenous synthesis via fatty acid elongases. Disruptions in acyl-CoA dehydrogenases (e.g., ACADM mutations) lead to accumulation, detectable via newborn screening panels. Researchers should profile plasma/serum using LC-MS and correlate levels with clinical phenotypes (e.g., hypoglycemia, cardiomyopathy) .
Advanced Research Questions
Q. How can contradictory data on this compound’s role in autoimmune hepatitis be resolved?
- Methodological Answer : Contradictions often arise from cohort heterogeneity (e.g., age, comorbidities) or analytical variability. To address this:
- Multi-center studies : Harmonize protocols for sample collection (fasting vs. non-fasting) and storage (−80°C stabilization).
- Mechanistic studies : Use murine models of concanavalin A-induced hepatitis to isolate Myristoyl-L-carnitine’s immunomodulatory effects (e.g., via flow cytometry for T-cell subsets).
- Meta-analysis : Pool data from independent cohorts and adjust for confounders (e.g., lipid-lowering therapies) using multivariate regression .
Q. What experimental designs are optimal for investigating this compound as a biomarker for diabetic complications?
- Methodological Answer : A longitudinal case-control study with:
- Cohort stratification : Group participants by HbA1c levels, diabetes duration, and renal/hepatic function.
- Endpoint correlation : Measure Myristoyl-L-carnitine levels at baseline and track progression of microvascular complications (retinopathy, nephropathy) via annual screenings.
- Validation : Confirm findings in an independent cohort and compare with established biomarkers (e.g., urinary 8-hydroxy-2′-deoxyguanosine for oxidative stress) .
Q. How can researchers differentiate this compound’s metabolic effects from those of other acyl-carnitines in complex biological systems?
- Methodological Answer : Use isotope tracing (e.g., ¹³C-labeled myristate) to track its specific incorporation into mitochondrial pathways. Knockdown models (siRNA targeting OCTN2 transporters) can isolate its cellular uptake. Multi-omics integration (metabolomics + transcriptomics) identifies unique pathway enrichments (e.g., PPAR-α activation vs. Palmitoyl-L-carnitine’s NF-κB effects) .
Q. What are the best practices for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Standardization : Adopt MIAME (Minimum Information About a Metabolomics Experiment) guidelines for metadata reporting.
- Blinding : Use coded samples during LC-MS analysis to prevent batch effects.
- Replication : Repeat experiments across ≥3 biological replicates and include positive/negative controls (e.g., Valeryl-L-carnitine for short-chain comparisons) .
Data Presentation and Validation
Q. How should researchers present this compound data in publications to meet journal requirements?
- Methodological Answer :
- Tables : Include retention times, mass-to-charge ratios (m/z), and fragmentation patterns for LC-MS data.
- Figures : Use box plots for cohort comparisons and pathway diagrams for mechanistic hypotheses.
- Supplementary Material : Deposit raw metabolomics data in repositories like MetaboLights, with accession numbers cited .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. For high-throughput screens, use ANOVA with post-hoc corrections (Benjamini-Hochberg). Report effect sizes (Cohen’s d) and 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
